1,2,3,4,7-Pentachlorodibenzofuran
Overview
Description
1,2,3,4,7-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. These compounds are structurally related to dioxins and are often found as contaminants in various industrial processes. This compound is particularly notable for its high toxicity and potential to cause adverse health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,7-Pentachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves the use of high-resolution gas chromatography and mass spectrometry (HRGC/HRMS) to monitor and control the reaction process. This ensures the purity and consistency of the final product. The production process also includes steps for the purification and isolation of the compound from other by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more toxic by-products.
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated and potentially less toxic compounds.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, which can alter the compound’s properties and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce more highly chlorinated dibenzofurans, while reduction reactions may yield less chlorinated derivatives .
Scientific Research Applications
1,2,3,4,7-Pentachlorodibenzofuran has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior and reactivity of polychlorinated dibenzofurans.
Biology: Researchers study its effects on biological systems to understand its toxicity and mechanisms of action.
Medicine: It is used in toxicology studies to assess its potential health impacts and develop strategies for mitigating its effects.
Industry: It is monitored as a contaminant in various industrial processes, and its presence is used as an indicator of environmental pollution
Mechanism of Action
1,2,3,4,7-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding induces the expression of various genes, including those involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2. The activation of these pathways leads to the production of reactive oxygen species and other toxic intermediates, contributing to its adverse health effects .
Comparison with Similar Compounds
1,2,3,4,7-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
2,3,4,7,8-Pentachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Shares similar toxicological properties and mechanisms of action.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Another highly toxic compound with similar environmental and health impacts .
Despite these similarities, this compound is unique in its specific chlorination pattern, which influences its reactivity and toxicity profile.
Properties
IUPAC Name |
1,2,3,4,7-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-5-6(3-4)18-12-7(5)8(14)9(15)10(16)11(12)17/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZTBGOWIYFAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232561 | |
Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-48-7 | |
Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,7-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,7-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF2559610J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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